molecular formula C8H4Cl2F3N B13641721 N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

Cat. No.: B13641721
M. Wt: 242.02 g/mol
InChI Key: CDVXQXKUJDDWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a carbonimidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloroaniline+2,2,2-trifluoroacetyl chlorideN-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride\text{2-chloroaniline} + \text{2,2,2-trifluoroacetyl chloride} \rightarrow \text{this compound} 2-chloroaniline+2,2,2-trifluoroacetyl chloride→N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The carbonimidoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while hydrolysis would produce the corresponding amide and hydrochloric acid.

Scientific Research Applications

N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the effects of trifluoromethyl and chlorophenyl groups on biological activity.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its reactivity towards nucleophiles. The carbonimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create different products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)acetamide
  • N-(2-chlorophenyl)-2,2,2-trifluoroacetamide
  • 2-chloro-N-(2,4-dichlorophenyl)acetamide

Uniqueness

N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is unique due to the presence of both a trifluoromethyl group and a carbonimidoyl chloride group. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles, which are not commonly found in similar compounds. Additionally, the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it valuable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H4Cl2F3N

Molecular Weight

242.02 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H4Cl2F3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H

InChI Key

CDVXQXKUJDDWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.